2-[(6-Methoxy-3-pyridinyl)oxy]-1-ethanol
Description
2-[(6-Methoxy-3-pyridinyl)oxy]-1-ethanol is a pyridine-derived ethanol compound characterized by a methoxy-substituted pyridine ring linked via an ether bond to an ethanol moiety. The pyridine ring’s substitution pattern (methoxy at position 6, oxygen linkage at position 3) confers unique electronic and steric properties, making it relevant in medicinal chemistry and agrochemical research.
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-(6-methoxypyridin-3-yl)oxyethanol |
InChI |
InChI=1S/C8H11NO3/c1-11-8-3-2-7(6-9-8)12-5-4-10/h2-3,6,10H,4-5H2,1H3 |
InChI Key |
BDAHXFOQOTUXRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)OCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyloxy-Ethanol Homologues
Homologues of 2-(1-alkyloxy)-1-ethanol, such as 2-(1-undecyloxy)-1-ethanol (C11OEtOH), exhibit significant nematicidal activity against Bursaphelenchus xylophilus. Key differences include:
- Structural Variation : The target compound features a pyridine ring, whereas C11OEtOH and its homologues have aliphatic alkyl chains. This difference impacts solubility and bioactivity.
- Activity Profile: C11OEtOH achieves 100% nematicidal activity at 100 mg/L, comparable to abamectin (LD₉₀ = 24.7 mg/L vs. abamectin’s LD₉₀ = 22.1 mg/L) .
Table 1: Nematicidal Activity of Alkyloxy-Ethanol Homologues
| Compound | Chain Length | Nematicidal Activity (100 mg/L) | LD₉₀ (mg/L) |
|---|---|---|---|
| 2-(1-Undecyloxy)-1-ethanol | C11 | 100% | 24.7 |
| Abamectin (Control) | - | 100% | 22.1 |
| 2-(1-Decyloxy)-1-ethanol | C10 | 100% | 45.6 |
| 2-(1-Dodecyloxy)-1-ethanol | C12 | 100% | 50.2 |
Pyridine-Based Ethanol Derivatives
- (6-Methoxypyridin-2-yl)-methanol: This compound shares the pyridine-methoxy motif but lacks the ether-linked ethanol chain. Its reduced hydrophilicity limits its utility in aqueous pesticidal formulations compared to 2-[(6-Methoxy-3-pyridinyl)oxy]-1-ethanol .
- 2-[(4-Chlorophenyl)methoxy]ethanol: Substituting pyridine with a chlorophenyl group alters electronic properties.
Mechanistic and Functional Insights
- Mode of Action: While alkyloxy-ethanols likely disrupt nematode GABA-gated chloride channels (similar to avermectins) , the pyridine ring in this compound may introduce additional interactions with nicotinic acetylcholine receptors, broadening its pesticidal scope .
- Therapeutic Ratio : Vertebrates exhibit lower susceptibility to pyridine-based compounds due to metabolic differences, suggesting a safer profile compared to chlorophenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
